molecular formula C9H5F3N2O B13316329 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Cat. No.: B13316329
M. Wt: 214.14 g/mol
InChI Key: HPQMFMLGZCJZFT-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a compound that belongs to the indazole family, characterized by the presence of a trifluoromethyl group at the 7th position and an aldehyde group at the 3rd position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

    Reduction: 7-(Trifluoromethyl)-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde stands out due to its unique combination of the indazole ring, trifluoromethyl group, and aldehyde functionality, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

7-(trifluoromethyl)-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-3-1-2-5-7(4-15)13-14-8(5)6/h1-4H,(H,13,14)

InChI Key

HPQMFMLGZCJZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)C=O

Origin of Product

United States

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